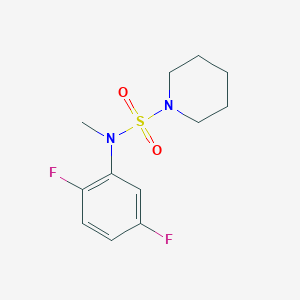
2-Methyl-1-(3-pyrrolidin-1-ylpiperidin-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(3-pyrrolidin-1-ylpiperidin-1-yl)propan-2-ol, also known as MPHP, is a synthetic compound that belongs to the class of cathinones. It is a designer drug that is structurally similar to other cathinones such as MDPV and alpha-PVP. MPHP was first synthesized in 1969 and has since gained popularity as a recreational drug due to its psychoactive properties. However,
Mécanisme D'action
The mechanism of action of 2-Methyl-1-(3-pyrrolidin-1-ylpiperidin-1-yl)propan-2-ol involves its ability to inhibit the reuptake of dopamine and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which can enhance mood, increase alertness, and improve cognitive function. This compound also has a weak affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on the body. It can increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, which can lead to reduced blood flow to the extremities. This compound has been shown to have neurotoxic effects on the brain, which may contribute to its potential for abuse.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Methyl-1-(3-pyrrolidin-1-ylpiperidin-1-yl)propan-2-ol in lab experiments is its ability to enhance cognitive function and improve alertness. This can be useful in studies that require subjects to perform complex tasks or make quick decisions. However, the potential for abuse and neurotoxicity of this compound must be taken into consideration when using it in lab experiments.
Orientations Futures
There are several future directions for research on 2-Methyl-1-(3-pyrrolidin-1-ylpiperidin-1-yl)propan-2-ol. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD). This compound's ability to enhance cognitive function and improve alertness may make it a promising alternative to traditional ADHD medications. Another area of interest is its potential as a tool for studying the dopamine and norepinephrine systems in the brain. This compound's ability to modulate these neurotransmitters could provide insights into the underlying mechanisms of addiction and other psychiatric disorders.
Méthodes De Synthèse
2-Methyl-1-(3-pyrrolidin-1-ylpiperidin-1-yl)propan-2-ol can be synthesized through a multi-step process starting with the reaction of 3-pyrrolidin-1-ylpiperidine with 2-methylpropanal. This is followed by a series of reactions involving reduction, oxidation, and alkylation to yield the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
2-Methyl-1-(3-pyrrolidin-1-ylpiperidin-1-yl)propan-2-ol has been used in scientific research to study its mechanism of action and its effects on the brain and body. It has been shown to act as a dopamine and norepinephrine reuptake inhibitor, which can lead to increased levels of these neurotransmitters in the brain. This can result in enhanced mood, increased alertness, and improved cognitive function.
Propriétés
IUPAC Name |
2-methyl-1-(3-pyrrolidin-1-ylpiperidin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-13(2,16)11-14-7-5-6-12(10-14)15-8-3-4-9-15/h12,16H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMQSUBOXUGEQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCCC(C1)N2CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2,5-difluorophenyl)propyl]-3-[(3-ethyl-1H-pyrazol-5-yl)methyl]urea](/img/structure/B7593229.png)

![2,4-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7593232.png)
![1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-[(2-ethylphenyl)methyl]urea](/img/structure/B7593235.png)


![4-[2-[Oxan-4-yl(propan-2-yl)amino]ethoxy]benzonitrile](/img/structure/B7593269.png)
![6-(2-Fluorophenyl)-2-[3-(2,2,2-trifluoroethoxy)propyl]pyridazin-3-one](/img/structure/B7593273.png)
![3-[[(1-ethyl-2-methylpiperidin-4-yl)-methylamino]methyl]-1H-quinolin-2-one](/img/structure/B7593278.png)

![N-(2-methoxyethyl)spiro[2H-indole-3,1'-cyclopropane]-1-carboxamide](/img/structure/B7593283.png)

![1H-benzimidazol-2-yl-[3-(methylsulfanylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7593303.png)
